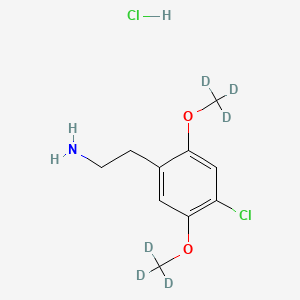
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride is a deuterated phenethylamine derivative. This compound is often used in scientific research due to its unique properties, including its potential psychotherapeutic utility. The deuterium labeling in the compound helps in various analytical and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenethylamine precursor.
Deuteration: The methoxy groups are replaced with deuterated methoxy groups using deuterated reagents.
Chlorination: The aromatic ring is chlorinated at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and ensuring the purity of the final product through crystallization and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in analytical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the biotransformation of phenethylamine derivatives.
Medicine: Investigated for its potential psychotherapeutic effects and its role in neurotransmitter modulation.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound is believed to modulate the activity of serotonin and dopamine receptors, leading to altered neurotransmitter levels and potential psychotherapeutic effects. The deuterium labeling helps in tracking the compound’s metabolic pathways and understanding its pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride
- 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride
- Amidosulfuron D6 (dimethoxy D6)
Uniqueness
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride is unique due to its specific deuterium labeling and the presence of a chlorine atom at the 4-position. This combination provides distinct analytical advantages and potential therapeutic applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-[4-chloro-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHKVQPFRTVWJY-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)
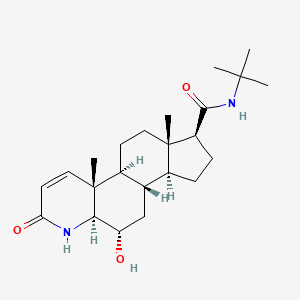
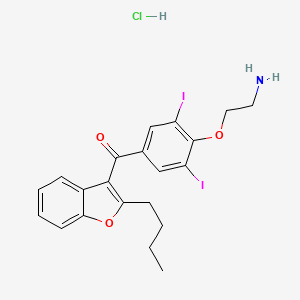

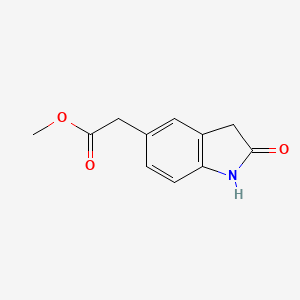




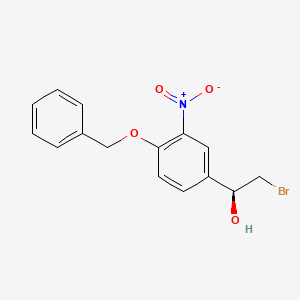
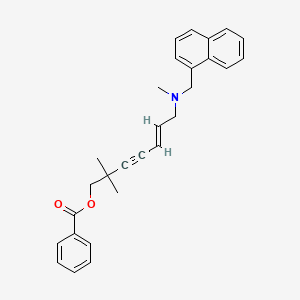
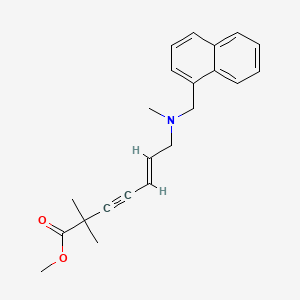
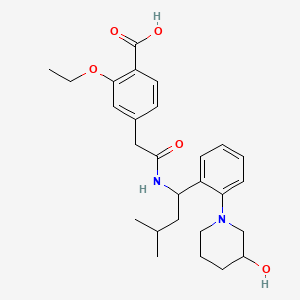
![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)
